Colistin methanesulfonate sodium salt

Antimicrobial Pharmacodynamics Time-Kill Kinetics Minimum Inhibitory Concentration

Colistin methanesulfonate sodium salt (CMS) is a complex prodrug mixture where component ratios critically impact colistin exposure and nephrotoxicity risk. - A 12.1% difference in CMS A/B ratio resulted in a 24.5% systemic exposure difference; our batch is fully characterized with a Certificate of Analysis to ensure reproducible pharmacokinetics. - In vitro MIC ranges from 4-16 mg/L against P. aeruginosa, with slow killing kinetics, making it an ideal negative control for prodrug activation studies. - As the preferred agent for aerosolized cystic fibrosis therapy, CMS delivers >90% reduction in systemic exposure vs. IV, achieving therapeutic lung concentrations while minimizing nephrotoxicity.

Molecular Formula C57H103N16Na5O28S5
Molecular Weight 1735.8 g/mol
Cat. No. B8101698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColistin methanesulfonate sodium salt
Molecular FormulaC57H103N16Na5O28S5
Molecular Weight1735.8 g/mol
Structural Identifiers
SMILESCCC(C)CCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CCNC1=O)NCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C57H108N16O28S5.5Na/c1-9-34(6)11-10-12-45(76)65-39(13-19-58-27-102(87,88)89)52(81)73-47(36(8)75)57(86)69-41(15-21-60-29-104(93,94)95)51(80)66-38-18-24-63-56(85)46(35(7)74)72-53(82)42(16-22-61-30-105(96,97)98)67-50(79)40(14-20-59-28-103(90,91)92)68-54(83)43(25-32(2)3)71-55(84)44(26-33(4)5)70-49(78)37(17-23-62-48(38)77)64-31-106(99,100)101;;;;;/h32-44,46-47,58-61,64,74-75H,9-31H2,1-8H3,(H,62,77)(H,63,85)(H,65,76)(H,66,80)(H,67,79)(H,68,83)(H,69,86)(H,70,78)(H,71,84)(H,72,82)(H,73,81)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H,99,100,101);;;;;/q;5*+1/p-5
InChIKeyKTSAXLCYYZSLAY-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes26.2 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colistin Methanesulfonate Sodium Salt: A Prodrug Antibiotic for Parenteral and Inhalational Use Against Multidrug-Resistant Gram-Negative Pathogens


Colistin methanesulfonate sodium salt (CMS) is a sulfomethylated prodrug of the polypeptide antibiotic colistin (polymyxin E) [1]. It is produced by reacting colistin sulfate with formaldehyde and sodium bisulfite, which masks the primary amine groups responsible for toxicity, thereby reducing painful irritation at injection sites and systemic nephrotoxicity compared to the active base [1]. CMS is available in different global formulations with varying component ratios (CMS A and CMS B) [2], and its dosing is complicated by two major conventions: International Units (IU) and milligrams of Colistin Base Activity (mg CBA), with 30 mg CBA equivalent to 80 mg CMS or 1 million IU [3].

Why Interchangeability Among Colistin Methanesulfonate Sodium Salt Batches, Formulations, and Analogs Is Not Supported by Quantitative Evidence


CMS is not a uniform chemical entity; it is a complex mixture of mono-, di-, tri-, tetra-, and penta-sulfomethylated derivatives [1]. Different manufacturing processes yield batches with varying proportions of CMS A and CMS B, which directly impact the systemic exposure (AUC) of the active drug colistin in humans [2]. Furthermore, CMS is a prodrug that requires in vivo hydrolysis to form colistin, a process influenced by buffer, plasma, and temperature conditions [1]. Consequently, the in vitro antimicrobial potency of CMS is not predictive of its in vivo activity, and simple substitution of one CMS product for another, or for colistin sulfate or polymyxin B, can lead to clinically significant differences in pharmacokinetics, safety, and efficacy [2][3][4].

Colistin Methanesulfonate Sodium Salt: Head-to-Head Comparative Evidence for Informed Scientific Selection


Reduced In Vitro Bactericidal Activity and Slower Killing Kinetics Compared to Colistin Sulfate

Colistin methanesulfonate (CMS) demonstrates significantly higher MICs and slower bactericidal activity than its parent compound, colistin sulfate, against Pseudomonas aeruginosa isolates from cystic fibrosis patients [1]. This is because CMS is an inactive prodrug requiring hydrolysis to the active colistin base. While colistin achieved complete killing of susceptible strains within 5 minutes at the highest concentrations tested, CMS required a concentration of 16 times the MIC and 24 hours to achieve the same effect [1].

Antimicrobial Pharmacodynamics Time-Kill Kinetics Minimum Inhibitory Concentration

Variable Systemic Exposure of Active Colistin Due to Differences in CMS Component Ratios

The systemic exposure of the active drug colistin is not equivalent between different CMS formulations, even when they both meet pharmacopoeial standards [1]. A crossover study in 18 healthy subjects comparing two CMS products (CTTQ and Parkedale) with a 12.1% difference in the content of the two major components (CMS A and CMS B) found a 24.5% higher AUC0-inf for formed colistin with the CTTQ formulation (AUC0-inf: 15.39 ± 2.63 h·μg/mL) compared to Parkedale (AUC0-inf: 12.36 ± 2.10 h·μg/mL) [1].

Clinical Pharmacokinetics Bioequivalence Drug Formulation

Rapid Hydrolysis to Active Colistin in Aqueous Media and Plasma at 37°C

CMS is unstable in aqueous media and plasma at physiological temperature, undergoing rapid hydrolysis to form the active drug colistin and other sulfomethyl derivatives [1]. Strong-anion-exchange HPLC analysis showed that the CMS peaks disappeared almost completely after 12 hours at 37°C in water, with concomitant formation of colistin within 24 to 48 hours in water, phosphate buffer, and human plasma at 37°C [1].

Drug Stability Hydrolysis Kinetics Analytical Method Validation

Comparative Nephrotoxicity Profile Against Polymyxin B

In a retrospective cohort study of 132 patients treated with intravenous polymyxins, the overall incidence of acute kidney injury (AKI) was 25.8% [1]. While the unadjusted incidence was higher in the CMS group (38.9%, 14/36) compared to the polymyxin B group (20.8%, 20/96), this difference was not statistically significant in the multivariate analysis (P=0.15) [1]. The primary risk factor for AKI was high dose (≥9 million IU/day for CMS), not the choice of polymyxin [1].

Nephrotoxicity Polymyxin Safety Acute Kidney Injury

Pulmonary Targeting Advantage with Inhalational vs. Intravenous Administration

Inhalation of nebulized CMS in cystic fibrosis patients achieves high sputum concentrations of formed colistin while minimizing systemic exposure, thereby reducing the risk of nephrotoxicity [1]. Following inhalation of 2 and 4 million IU CMS, the systemic availability was low (7.93% ± 4.26% and 5.37% ± 1.36%, respectively), and plasma colistin concentrations were below the limit of quantification [1]. In contrast, intravenous administration results in high plasma concentrations but lower sputum concentrations [1]. The therapeutic availability and drug targeting index for CMS and colistin following inhalation were significantly greater than 1 compared to IV delivery [1].

Pulmonary Pharmacokinetics Inhaled Antibiotics Drug Targeting Index

Optimized Scientific and Industrial Application Scenarios for Colistin Methanesulfonate Sodium Salt Based on Quantitative Evidence


Inhalational Therapy for Chronic Pseudomonas aeruginosa Lung Infections in Cystic Fibrosis Patients

CMS is the preferred agent for aerosolized therapy in cystic fibrosis due to its pulmonary targeting advantage. The evidence shows that nebulization of CMS (2-4 million IU) results in >90% reduction in systemic exposure compared to IV administration, with plasma colistin concentrations below the limit of quantification [1]. This minimizes the risk of dose-limiting nephrotoxicity while delivering therapeutic concentrations directly to the site of infection in the lungs [1].

Intravenous Therapy for Multidrug-Resistant Gram-Negative Infections Requiring Dose Individualization

When intravenous CMS is indicated, dosing must be carefully individualized based on colistin base activity (mg CBA) and renal function. The evidence demonstrates that a 12.1% difference in CMS A/B component content between two formulations resulted in a 24.5% difference in active colistin exposure [2]. Therefore, for critical applications like treating carbapenem-resistant Acinetobacter baumannii, it is essential to use a CMS product with a well-characterized component profile and to employ therapeutic drug monitoring to ensure target plasma colistin concentrations are achieved without exceeding nephrotoxic thresholds [2][3].

In Vitro Pharmacodynamic Studies as a Negative Control for Prodrug Activation

CMS serves as an ideal negative control in in vitro experiments designed to study the activation of colistin prodrugs or the hydrolytic activity of biological matrices. The data shows that CMS itself has poor antibacterial activity (MIC 4-16 mg/L vs. colistin 1-4 mg/L) and slow killing kinetics [4]. Its rapid hydrolysis to active colistin in aqueous media at 37°C (within 12-48 hours) [5] can be exploited to differentiate between prodrug activity and the activity of the formed active drug in time-course experiments.

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